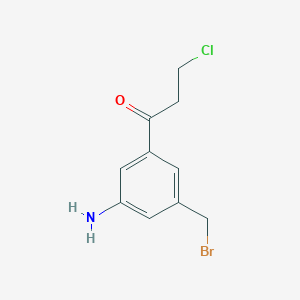
3-Methylaniline;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylaniline;hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of aniline, where a methyl group is attached to the third position of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylaniline;hydrobromide can be synthesized through several methods. One common method involves the nitration of toluene to form 3-nitrotoluene, followed by reduction to 3-methylaniline. The final step involves the reaction of 3-methylaniline with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of toluene is carried out using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. The resulting 3-methylaniline is then reacted with hydrobromic acid to produce the hydrobromide salt .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylaniline;hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bromine and nitric acid are commonly used for bromination and nitration, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: 3-Methylcyclohexylamine
Substitution: Brominated and nitrated derivatives of 3-methylaniline
Applications De Recherche Scientifique
3-Methylaniline;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 3-Methylaniline;hydrobromide involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and interactions. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylaniline hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
3-Chloro-2-methylaniline: Contains a chlorine atom instead of a bromine atom.
N-Methylaniline: Lacks the methyl group on the benzene ring
Uniqueness
3-Methylaniline;hydrobromide is unique due to its specific combination of a methyl group at the third position and a hydrobromide salt. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
116468-99-6 |
|---|---|
Formule moléculaire |
C7H10BrN |
Poids moléculaire |
188.06 g/mol |
Nom IUPAC |
3-methylaniline;hydrobromide |
InChI |
InChI=1S/C7H9N.BrH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H |
Clé InChI |
AMKUKQWAGRSEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)


![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)




![Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl)(4-aminobutyl)carbamate](/img/structure/B14069162.png)
